N-pyridin-2-ylnitrous amide
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Description
“N-pyridin-2-ylnitrous amide” is a chemical compound with the molecular formula C6H7N3O . It is also known as “N-Methyl-N-(pyridin-2-yl)nitrous amide” and has a molecular weight of 137.1 .
Synthesis Analysis
The synthesis of N-pyridin-2-ylnitrous amide involves several steps. One method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction is facilitated by a catalyst, Fe2Ni-BDC, a bimetallic metal–organic framework . The reaction conditions are optimal when the molar ratio of 2-aminopyridine and trans-β-nitrostyrene is 1:1, and the solvent is dichloromethane .Molecular Structure Analysis
The molecular structure of N-pyridin-2-ylnitrous amide is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis
The Fe2Ni-BDC catalyst demonstrates good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 hours . The catalyst can be reused without a substantial reduction in catalytic activity, with 77% yield after six times of reuse .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Safety And Hazards
properties
IUPAC Name |
N-pyridin-2-ylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-7-5-3-1-2-4-6-5/h1-4H,(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMUQUHCSHQAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326552 |
Source
|
Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-ylnitrous amide | |
CAS RN |
18883-95-9 |
Source
|
Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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